![molecular formula C10H15N3O4 B2570041 2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide CAS No. 868228-61-9](/img/structure/B2570041.png)
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide, also known as EHA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. EHA is a white powder that is soluble in water and has a molecular weight of 248.27 g/mol.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Pyrimidinone derivatives, synthesized using citrazinic acid as a starting material, have shown significant antimicrobial properties against various bacterial and fungal strains. These compounds, developed through a series of chemical reactions, exhibit antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid, highlighting their potential in treating microbial infections (A. Hossan et al., 2012).
Radioligand Development for PET Imaging
Research into the development of selective radioligands, such as DPA-714, for imaging the translocator protein (18 kDa) with PET has led to the synthesis of compounds designed with a fluorine atom for labeling with fluorine-18. This innovation facilitates in vivo imaging, offering insights into neurological and psychiatric disorders (F. Dollé et al., 2008).
Anti-inflammatory and Analgesic Activities
Synthesis of pyrimidine derivatives has been reported with notable anti-inflammatory and analgesic activities. Specific compounds synthesized from bis(2-(vinyloxy))ethylamine and various isothiocyanatoketones demonstrated significant anti-inflammatory and analgesic effects, underscoring their potential for developing new therapeutic agents (S. Sondhi et al., 2009).
Antitumor Agent Synthesis
The exploration of acyclonucleoside hydroxamic acids as inhibitors of ribonucleotide reductase for antitumor applications illustrates the role of pyrimidine derivatives in cancer research. These compounds, synthesized with the intention of inhibiting ribonucleoside diphosphate reductase, exhibit varying degrees of potency against tumor cell growth, highlighting their relevance in the development of cancer treatments (R. A. Farr et al., 1989).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-2-13(3-4-14)9(16)6-7-5-8(15)12-10(17)11-7/h5,14H,2-4,6H2,1H3,(H2,11,12,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGKWMIIBWIKRAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C(=O)CC1=CC(=O)NC(=O)N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)-N-ethyl-N-(2-hydroxyethyl)acetamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.